2'-Hydroxychalcone 2'-Hydroxychalcone 2'-hydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2'. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones. It is functionally related to a trans-chalcone.
2'-Hydroxychalcone is a natural product found in Cryptocarya concinna with data available.
Brand Name: Vulcanchem
CAS No.: 1214-47-7
VCID: VC21341060
InChI: InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2'-Hydroxychalcone

CAS No.: 1214-47-7

Cat. No.: VC21341060

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxychalcone - 1214-47-7

CAS No. 1214-47-7
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
Standard InChI Key AETKQQBRKSELEL-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Melting Point 90.0 °C

Chemical Properties and Structure

Basic Information

2'-Hydroxychalcone belongs to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings connected by an α,β-unsaturated carbonyl system. The defining feature is a hydroxyl group at the 2' position on ring A.

PropertyValueReference
CAS Number1214-47-7 (also 888-12-0)
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
Physical StateSolid
ColorLight yellow to yellow
Melting Point86-88°C (literature)
Density1.191±0.06 g/cm³ (20°C, 760 Torr)
pKa7.77±0.30 (Predicted)
StorageBelow +30°C
LogP4.000 (estimated)

Structural Characteristics

2'-Hydroxychalcone is defined as a trans-chalcone substituted by a hydroxy group at position 2' . It is a member of phenols and chalcones, deriving from a trans-chalcone structure . The compound exists in geometric isomeric forms (E and Z), with the E-isomer being more thermodynamically stable and commonly used in research applications .

Synthesis Methods

Claisen-Schmidt Condensation

The primary method for synthesizing 2'-hydroxychalcone is through Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde or their derivatives .

Conventional Method

A traditional synthesis involves reacting 2-hydroxyacetophenone with benzaldehyde in the presence of alkaline catalysts such as sodium hydroxide, potassium hydroxide, or barium hydroxide .

The general procedure includes:

  • Combining 2-hydroxyacetophenone and benzaldehyde in a suitable solvent

  • Adding an appropriate base catalyst

  • Stirring the reaction mixture at a controlled temperature

  • Monitoring the reaction progress using TLC

  • Acidifying the reaction mixture to obtain the crude product

  • Purifying through recrystallization or column chromatography

Optimized Synthesis Conditions

Recent studies have optimized the synthesis conditions:

ParameterOptimal ConditionEffect on YieldReference
Base CatalystSodium hydroxide (40% solution)Superior to Li, Ca, Mg hydroxides
SolventIsopropyl alcoholBetter than methanol, ethanol, acetonitrile
Temperature0°CSignificantly improves yield and purity
Reaction TimeApproximately 4 hoursFurther stirring shows minimal effect

Mechanochemical Synthesis

A novel, environmentally friendly synthesis method uses ball mill conditions for a one-step mechanochemical Claisen-Schmidt condensation reaction . This approach has demonstrated excellent yields (up to 96%) when using:

  • 1+1 equivalent of substituted benzaldehyde

  • 2 equivalents of KOH

  • Two grinding cycles of 30 minutes each

Biological Activities

Antifungal Properties

2'-Hydroxychalcone exhibits potent antifungal activity, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes .

Antifungal Mechanism

The compound demonstrates effectiveness against:

  • Planktonic fungal cells (MIC = 7.8-15.6 mg/L)

  • Early-stage biofilms (inhibitory concentration = 15.6 mg/L)

  • Mature biofilms (inhibitory concentration = 31.2 mg/L)

When used in photodynamic therapy (PDT), the inhibitory concentrations are reduced by four times (2-7.8 mg/L) .

The antifungal mechanism involves:

  • Cell wall collapse resulting from cytoplasmic content extravasation

  • Reduction in ergosterol content in the fungal membrane

  • Generation of reactive oxygen species (ROS)

  • Induction of cell death through apoptosis and necrosis

Scanning electron microscopy (SEM) has confirmed these effects, showing total collapse of hyphal cell walls and decreased presence of polysaccharide material in treated biofilms .

Anticancer Activity

2'-Hydroxychalcone demonstrates significant anticancer properties, particularly against breast cancer cell lines.

Effects on Breast Cancer

Recent research has revealed that 2'-hydroxychalcone:

  • Shows significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211

  • Inhibits breast cancer cell proliferation, migration, and invasion in vitro

  • Suppresses tumor growth and metastasis in vivo

Molecular Mechanisms

The anticancer mechanisms of 2'-hydroxychalcone involve:

  • Inhibition of the NF-κB pathway

  • Accumulation of intracellular reactive oxygen species

  • Induction of endoplasmic reticulum stress

  • Activation of JNK/MAPK pathways

  • Elevation of autophagic levels with increased autophagy vesicles

  • Induction of autophagy-dependent apoptosis

These findings suggest 2'-hydroxychalcone has promising potential for anticancer drug development .

Antioxidant and Anti-inflammatory Properties

2'-Hydroxychalcone functions as a potent antioxidant, inhibiting lipid peroxidation . It also exhibits anti-inflammatory properties by:

  • Inhibiting adhesion of peripheral neutrophils to endothelial cell monolayers

  • Reducing expression of ICAM-1, VCAM-1, and E-selectin in a concentration-dependent manner

Chemical Transformations

Conversion to Aurones

2'-Hydroxychalcone serves as a precursor for the synthesis of aurones through oxidative cyclization reactions .

Mechanism of Transformation

The transformation typically proceeds through:

  • Coordination of a transition metal salt to the double bond of the chalcone

  • Intramolecular electrophilic reaction with the 2'-hydroxy group

  • E1CB-type elimination to yield the thermodynamically stable aurone isomer

Catalysts for Oxidative Cyclization

Effective catalysts for this transformation include:

  • Mercury acetate (Hg(OAc)₂)

  • Copper bromide (CuBr₂)

  • Thallium nitrate (Tl(NO₃)₃)

Conversion to Flavones

2'-Hydroxychalcone can also be transformed into flavones through oxidative cyclization .

Reaction Mechanisms

Two potential mechanisms have been proposed:

  • Intramolecular oxo-Michael addition followed by oxidation

  • Isomerization to flavanone intermediate followed by oxidation

Reagents for Flavone Synthesis

The I₂-DMSO reagent system has proven particularly effective for this conversion, with DMSO acting as a co-oxidant to regenerate I₂ during the reaction process .

Applications in Drug Development

Photodynamic Therapy

2'-Hydroxychalcone shows promise as a photosensitizer in photodynamic therapy (PDT) against dermatophyte infections .

Key advantages include:

  • Increased efficacy when photoactivated (4× reduction in inhibitory concentrations)

  • Higher selectivity index (SI) values (9.92-38.72) in PDT treatment compared to dark conditions

  • Favorable safety profile with reduced toxicity to human skin keratinocytes (HaCat cells)

Anticancer Drug Development

The documented activity against breast cancer cells positions 2'-hydroxychalcone as a promising candidate for anticancer drug development . Its ability to trigger autophagy-dependent apoptosis through NF-κB signaling inhibition represents a valuable mechanism for potential therapeutic applications .

Structure-Activity Relationships

The biological activities of 2'-hydroxychalcone are strongly influenced by its structural features:

  • The 2'-hydroxyl group is crucial for biological activity, enabling hydrogen bonding interactions with target proteins

  • The α,β-unsaturated carbonyl system contributes to its reactivity and ability to interact with biological nucleophiles

  • Various substituents on rings A and B can significantly modify its biological properties, allowing for optimization of specific activities

Safety ParameterClassificationReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin/eye irritation, respiratory irritation)
Risk Statements36/37/38
WGK Germany3

Toxicity Profile

In cytotoxicity studies with human skin keratinocytes (HaCat cells), 2'-hydroxychalcone showed favorable selectivity indices, indicating potential for therapeutic applications with acceptable safety margins .

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